molecular formula C21H34O7 B14074829 Nelumnucifoside B

Nelumnucifoside B

Cat. No.: B14074829
M. Wt: 398.5 g/mol
InChI Key: XHAUOHBDNZKIEL-NTUCQIPKSA-N
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Description

Nelumnucifoside B (compound 103) is a novel coumaran-type glycoside isolated from Nelumbo nucifera Gaertn. (lotus), a perennial aquatic plant widely distributed in East Asia and traditionally used for its medicinal properties, including anti-inflammatory, antimicrobial, and hemostatic effects . The compound was identified alongside nelumnucifoside A (a novel sesquiterpenoid glycoside), eight alkaloids, and 11 flavonoids during phytochemical profiling of lotus extracts . Structurally, this compound belongs to the coumaran family, characterized by a benzopyran backbone with glycosidic substitutions. While its precise biological activities remain under investigation, it is hypothesized to contribute to the plant’s antioxidant and enzyme-inhibitory properties, which are shared with other lotus-derived compounds like quercetin glycosides and β-sitosterol glucoside .

Properties

Molecular Formula

C21H34O7

Molecular Weight

398.5 g/mol

IUPAC Name

(4aS,7R)-1,4a-dimethyl-7-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-3,4,5,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C21H34O7/c1-11-13-9-12(5-7-21(13,4)8-6-14(11)23)20(2,3)28-19-18(26)17(25)16(24)15(10-22)27-19/h12,15-19,22,24-26H,5-10H2,1-4H3/t12-,15-,16-,17+,18-,19+,21+/m1/s1

InChI Key

XHAUOHBDNZKIEL-NTUCQIPKSA-N

Isomeric SMILES

CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)C(C)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC1=C2CC(CCC2(CCC1=O)C)C(C)(C)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Nelumnucifoside B can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Nelumnucifoside B shares structural and functional similarities with several bioactive compounds isolated from Nelumbo nucifera and other medicinal plants. Below is a comparative analysis based on available

Structural Analogues
Compound Structural Class Source Key Features Bioactivity (IC₅₀ or EC₅₀) Reference
This compound Coumaran glycoside Nelumbo nucifera Novel glycoside with a coumaran backbone; exact substituents unspecified. Not yet fully characterized
Cidafuranocoumarin B Furanocoumarin Unspecified plant Inhibits superoxide anion generation. IC₅₀ = 2.0–6.9 μM
Syringaresinol Lignan Nelumbo nucifera Antioxidant lignan; modulates lipid metabolism. IC₅₀ = 3.5 μM (superoxide inhibition)
Nelumboroside B Isoflavonoid glycoside Nelumbo nucifera Isolated from lotus petals; structurally distinct from coumarans. Antioxidant activity (qualitative)

Key Observations :

  • This compound is unique among lotus-derived compounds due to its coumaran glycoside structure, whereas syringaresinol and cidafuranocoumarin B belong to lignans and furanocoumarins, respectively .
Functional Analogues
Compound Functional Role Mechanism of Action Comparative Advantage/Limitation vs. This compound Reference
Quercetin-3-O-glucuronide Flavonoid glycoside Scavenges free radicals; inhibits lipoxygenase. Higher antioxidant potency but lacks coumaran-specific bioactivity .
Murrayanine Carbazole alkaloid Inhibits elastase release. IC₅₀ = 2.0–6.9 μM (similar range to nelumnucifoside’s analogues) .
Clausemarin A Coumarin derivative Anti-inflammatory; inhibits ROS generation. Structural similarity to this compound but lacks glycosylation .

Key Observations :

  • This compound’s glycosylation may enhance solubility and bioavailability compared to non-glycosylated analogues like clausemarin A .
  • While quercetin-3-O-glucuronide exhibits well-documented antioxidant effects, this compound’s coumaran core may confer unique interactions with enzymes like lipoxygenase or cyclooxygenase, though this requires validation .

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